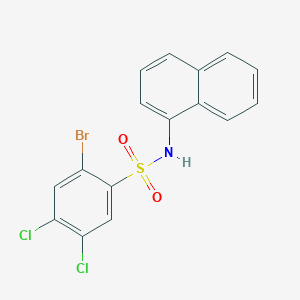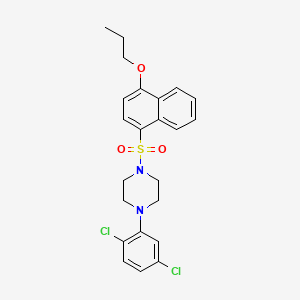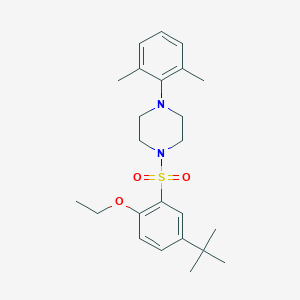
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as BDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMP belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has exhibited antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. This compound has also shown to have anti-proliferative effects by inducing cell cycle arrest and inhibiting cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine research, including:
1. Investigating the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Identifying the molecular targets of this compound to better understand its mechanism of action.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing regimen.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves modulating various signaling pathways in the body, and it has exhibited several biochemical and physiological effects in preclinical studies. Further research is needed to fully understand the therapeutic potential of this compound and optimize its use in clinical settings.
Synthesemethoden
The synthesis of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-2-4-13(5-3-12)21-6-8-22(9-7-21)25(23,24)17-11-15(19)14(18)10-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUUQSYDAFTLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)








